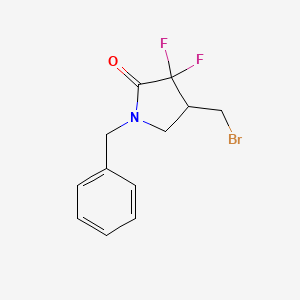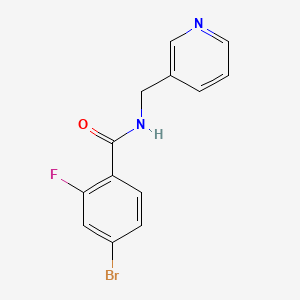
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C13H10BrFN2O It is a benzamide derivative that contains both bromine and fluorine atoms, as well as a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
科学的研究の応用
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-bromo-2-fluoro-N-methylbenzamide
- 4-bromo-2-fluoro-N-(6-methyl-pyridin-2-yl)benzamide
- 2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the pyridine ring. These structural features confer specific chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications. Additionally, the combination of these functional groups makes the compound a versatile building block for the synthesis of more complex molecules.
特性
分子式 |
C13H10BrFN2O |
|---|---|
分子量 |
309.13 g/mol |
IUPAC名 |
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10BrFN2O/c14-10-3-4-11(12(15)6-10)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) |
InChIキー |
UQRJWBUANGSFBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
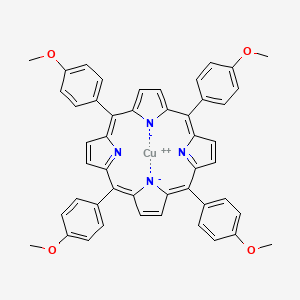
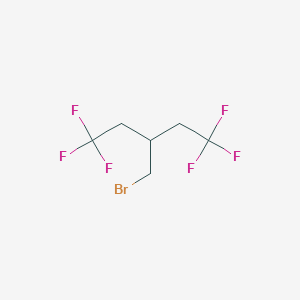
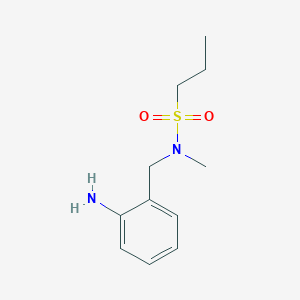


![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
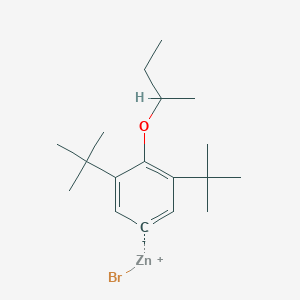
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
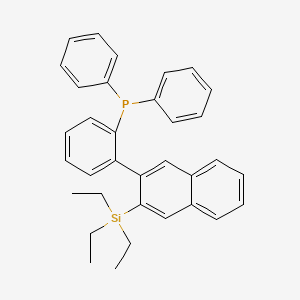

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
